molecular formula C19H17FO3 B5762448 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No. B5762448
M. Wt: 312.3 g/mol
InChI Key: ZWTQONQCYGQLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as EFMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression. 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and acetylcholinesterase. It has also been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to scavenge free radicals. 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is its broad spectrum of pharmacological activities, which make it a promising candidate for the development of novel therapeutic agents. 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is also relatively easy to synthesize and can be obtained in reasonable yields. However, one of the limitations of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is its low aqueous solubility, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several future directions for the study of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one. One potential direction is the development of novel 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one derivatives with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in more detail, including the identification of its molecular targets. Additionally, the potential of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease, should be further explored. Finally, the development of new synthetic methods for 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves the reaction of 7-hydroxy-4-methylcoumarin with 3-fluorobenzyl bromide in the presence of potassium carbonate in dimethylformamide. The resulting intermediate is then treated with ethyl iodide and potassium carbonate to obtain the final product. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

3-ethyl-7-[(3-fluorophenyl)methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO3/c1-3-16-12(2)17-8-7-15(10-18(17)23-19(16)21)22-11-13-5-4-6-14(20)9-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTQONQCYGQLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)F)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

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